molecular formula C22H20N2O3S B11416539 3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416539
M. Wt: 392.5 g/mol
InChI Key: ZXKZCHSBYPNYMP-UHFFFAOYSA-N
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Description

3-Hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile: is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclization with Pyridine: The thiazole intermediate is then reacted with a pyridine derivative to form the thiazolopyridine core.

    Substitution Reactions: Various substituents, such as the methoxyphenyl and methylphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Hydroxylation and Nitrile Formation: The hydroxyl and nitrile groups are introduced through specific functional group transformations, such as oxidation and cyanation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: Some derivatives of this compound exhibit biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine:

    Drug Development: The compound and its derivatives are investigated for their potential use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of various functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-hydroxy-7-(4-chlorophenyl)-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 3-hydroxy-7-(4-methoxyphenyl)-3-(4-ethylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H20N2O3S/c1-14-3-7-16(8-4-14)22(26)13-28-21-19(12-23)18(11-20(25)24(21)22)15-5-9-17(27-2)10-6-15/h3-10,18,26H,11,13H2,1-2H3

InChI Key

ZXKZCHSBYPNYMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)OC)C#N)O

Origin of Product

United States

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